molecular formula C12H13N3O3 B2860303 (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid CAS No. 89595-64-2

(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid

Cat. No. B2860303
CAS RN: 89595-64-2
M. Wt: 247.254
InChI Key: NWLXJVDJMARXSP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid, also known as CPI-613, is a novel anticancer drug that targets the mitochondrial tricarboxylic acid (TCA) cycle. It is a small molecule inhibitor that has shown promising results in preclinical and clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Luminescence and Biological Studies

Luminescent complexes of metals with ligands derived from related structures have been explored for their potential applications. For instance, studies involving complexes of Co(II), Ni(II), Cu(II), Zn(II), and Bi(III) with 3-(thiazol-2-yl carbamoyl) propanoic acid, a compound with structural similarity, have highlighted their antibacterial, antifungal, and luminescent properties. Although most complexes showed non-significant biological activities, the Bi(III) complex exhibited appreciable luminescence, suggesting potential applications in biolabeling and sensors (Kanwal et al., 2020).

Aggregation-Induced Emission

The development of luminogenic materials with aggregation-induced emission (AIE) characteristics is another significant application. Compounds structurally related to (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid have been synthesized, demonstrating superior AIEE properties. These findings are crucial for applications in optics, electronics, environmental, and biological sciences, where the specific molecular structure and aggregate packing play a vital role in the observed properties (Wen-bin Jia et al., 2013).

Dye-Sensitized Solar Cells

The exploration of organic dyes for dye-sensitized solar cells (DSSCs) includes the synthesis of compounds with the indolo[3,2-b]quinoxalin core, reflecting a structural relation to the compound . These studies aim to enhance the electrical and optical properties of DSSCs, demonstrating the potential of such compounds in renewable energy technologies (Weiyi Zhang et al., 2018).

Extraction and Recovery Processes

The recovery and extraction processes in chemical industries benefit from studies on carboxylic acids similar to this compound. Research focusing on the extraction of propionic acid, for example, sheds light on the effectiveness of various extractants and diluents, which is valuable for the design of extraction processes in the pharmaceutical and food industries (A. Keshav et al., 2009).

Biological Activities of Schiff Bases

Schiff bases derived from tryptophan and structurally related compounds exhibit significant antimicrobial activity. This underscores the importance of such derivatives in developing new antimicrobial agents, with implications for pharmaceutical applications (S. Radhakrishnan et al., 2020).

properties

IUPAC Name

(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c13-12(18)15-10(11(16)17)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,16,17)(H3,13,15,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLXJVDJMARXSP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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